Cas no 1806817-96-8 (3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol)

3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol is a versatile pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its structure features reactive functional groups, including a chloromethyl and difluoromethyl substituent, which enhance its utility as a key intermediate in organic synthesis. The presence of an amino group and a hydroxymethyl moiety further increases its reactivity, enabling selective modifications for targeted compound development. This compound is particularly valuable in medicinal chemistry for the synthesis of bioactive molecules due to its balanced reactivity and stability. High purity and well-defined structural characteristics make it a reliable choice for research and industrial applications requiring precise chemical transformations.
3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol structure
1806817-96-8 structure
商品名:3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol
CAS番号:1806817-96-8
MF:C8H9ClF2N2O
メガワット:222.619667768478
CID:4857797

3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol 化学的及び物理的性質

名前と識別子

    • 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol
    • インチ: 1S/C8H9ClF2N2O/c9-2-4-1-5(3-14)13-7(6(4)12)8(10)11/h1,8,14H,2-3,12H2
    • InChIKey: FHMCORXQVDCPHZ-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=C(CO)N=C(C(F)F)C=1N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • トポロジー分子極性表面積: 59.1
  • 疎水性パラメータ計算基準値(XlogP): 0.4

3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029063994-1g
3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol
1806817-96-8 97%
1g
$1,579.40 2022-03-31

3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol 関連文献

3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanolに関する追加情報

Professional Introduction to 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol (CAS No. 1806817-96-8)

3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol, with the chemical formula C₈H₆ClF₂N₃O, is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique CAS number 1806817-96-8, represents a critical intermediate in the synthesis of various bioactive molecules. Its structural features, including the presence of both amino and hydroxymethyl functional groups, alongside chloromethyl and difluoromethyl substituents, make it a versatile building block for the development of novel therapeutic agents.

The 3-amino moiety in this compound provides a nucleophilic site that can engage in various chemical reactions such as condensation, alkylation, and coupling processes. This property is particularly valuable in the synthesis of heterocyclic compounds, which are widely prevalent in biologically active molecules. The 4-(chloromethyl) group introduces a reactive aldehyde-like functionality, enabling further derivatization through nucleophilic addition reactions. This dual reactivity makes the compound an excellent candidate for constructing complex molecular architectures.

The incorporation of the 2-(difluoromethyl) group adds an additional layer of complexity to the compound's reactivity and electronic properties. Difluoromethyl groups are known to enhance metabolic stability and binding affinity in drug candidates, making them a preferred choice in medicinal chemistry. Furthermore, the presence of the 6-methanol group contributes to the compound's solubility and bioavailability, which are crucial factors in drug development.

In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors targeting various biological pathways. The compound 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol has emerged as a key intermediate in several high-profile drug discovery programs. For instance, studies have demonstrated its utility in synthesizing inhibitors of kinases and other enzymes involved in cancer progression. The ability to modify its structure allows researchers to fine-tune its pharmacological properties, leading to the identification of potent and selective inhibitors.

The application of computational chemistry and molecular modeling techniques has further enhanced the understanding of this compound's behavior. These methods have been instrumental in predicting binding modes and interactions with biological targets, thereby accelerating the drug discovery process. The combination of experimental synthesis with computational analysis provides a robust framework for optimizing lead compounds into viable drug candidates.

One notable area where this compound has shown promise is in the development of antiviral agents. The structural motifs present in 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol are reminiscent of natural products known to exhibit antiviral activity. By leveraging these structural features, researchers have designed derivatives that inhibit viral replication by targeting essential enzymatic pathways. This approach has been particularly relevant in the context of emerging infectious diseases where rapid development of antiviral therapies is paramount.

The role of this compound extends beyond its use as an intermediate in drug synthesis. It has also been explored as a tool for studying enzyme mechanisms and substrate recognition. By employing this compound as a probe, scientists have gained insights into the catalytic processes involved in various metabolic pathways. These findings not only contribute to our fundamental understanding of biological systems but also provide valuable information for designing more effective therapeutic interventions.

The synthesis of 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations have been employed to construct its complex framework efficiently. These synthetic strategies not only showcase the versatility of current methodologies but also underscore their importance in facilitating access to structurally diverse bioactive molecules.

The future prospects for this compound are promising, with ongoing research aimed at expanding its applications across various therapeutic areas. Innovations in synthetic methodologies continue to emerge, offering new opportunities for modifying its structure and enhancing its pharmacological properties. As our understanding of biological systems grows more sophisticated, so too does our ability to harness compounds like 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol for therapeutic purposes.

In conclusion, 3-Amino-4-(chloromethyl)-2-(difluoromethyl)pyridine-6-methanol (CAS No. 1806817-96-8) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to evolve, this compound will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.

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